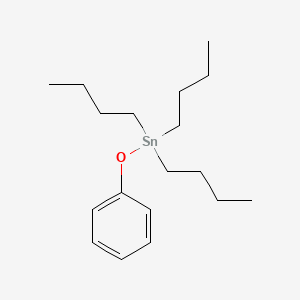
Tributylphenoxystannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylphenoxystannane: is a chemical compound with the molecular formula C18H32OSn and a molecular weight of 383.14700 . It is a member of the organotin compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tributylphenoxystannane can be synthesized through the reaction of tributyltin oxide with phenol under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Tributylphenoxystannane can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide or chromium(VI) oxide under acidic conditions.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or alcohols .
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of tributyltin oxides or tributyltin hydroxides .
Reduction: Reduction typically results in the formation of tributyltin hydrides .
Substitution: Substitution reactions can produce various alkylated tributyltin compounds .
Applications De Recherche Scientifique
Tributylphenoxystannane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-based catalysts and stabilizers for polymers.
Biology: The compound has been studied for its antimicrobial properties , showing potential as a biocide in agricultural and medical applications.
Medicine: this compound derivatives are explored for their anticancer and antiviral activities.
Industry: It is utilized in the production of plastic additives and surface coatings to enhance durability and resistance to degradation.
Mécanisme D'action
The mechanism by which tributylphenoxystannane exerts its effects involves its interaction with biological targets such as enzymes and cell membranes . The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity , leading to cell death or inhibition of microbial growth .
Molecular Targets and Pathways:
Enzyme Inhibition: this compound may inhibit enzymes involved in cellular respiration or DNA replication .
Membrane Disruption: The compound can disrupt the phospholipid bilayer of cell membranes, leading to leakage of cellular contents and cell lysis .
Comparaison Avec Des Composés Similaires
Tributyltin oxide
Tributyltin chloride
Tributyltin hydride
Triphenyltin chloride
Triphenyltin hydride
Propriétés
Numéro CAS |
3587-18-6 |
|---|---|
Formule moléculaire |
C18H32OSn |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
tributyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
WSFFSRSHQHHVHH-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















